molecular formula C20H21BrN4O5 B12623656 2-[(1S,3S,3aS,6aR)-5'-bromo-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide

2-[(1S,3S,3aS,6aR)-5'-bromo-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide

Cat. No.: B12623656
M. Wt: 477.3 g/mol
InChI Key: WNPFGAVXXPRJPL-TVNLEKISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a brominated spirocyclic indole-pyrrolopyrrole derivative with an acetamide functional group. Its core structure features a spiro junction between a tetrahydropyrrolo[3,4-c]pyrrole system and a 1H-indole moiety, with a 5'-bromo substituent and an oxolane (tetrahydrofuran) methyl group at position 3. The stereochemistry (1S,3S,3aS,6aR) suggests a rigid, three-dimensional conformation, which may enhance target binding specificity.

Properties

Molecular Formula

C20H21BrN4O5

Molecular Weight

477.3 g/mol

IUPAC Name

2-[(1S,3S,3aS,6aR)-5'-bromo-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide

InChI

InChI=1S/C20H21BrN4O5/c21-9-3-4-12-11(6-9)20(19(29)23-12)16-15(13(24-20)7-14(22)26)17(27)25(18(16)28)8-10-2-1-5-30-10/h3-4,6,10,13,15-16,24H,1-2,5,7-8H2,(H2,22,26)(H,23,29)/t10?,13-,15-,16+,20+/m0/s1

InChI Key

WNPFGAVXXPRJPL-TVNLEKISSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)[C@H]3[C@@H](N[C@@]4([C@H]3C2=O)C5=C(C=CC(=C5)Br)NC4=O)CC(=O)N

Canonical SMILES

C1CC(OC1)CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)Br)NC4=O)CC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects

  • Bromine vs.
  • Oxolanylmethyl vs. Aromatic Groups : The oxolane (tetrahydrofuran) methyl group at position 5 introduces ether oxygen atoms, which could enhance solubility compared to Synazo-1’s 4-fluorophenyl substituent. This modification may reduce off-target interactions with hydrophobic pockets .
  • Acetamide vs. Propanamide : The shorter acetamide chain in the target compound (vs. the propanamide in ) may reduce steric hindrance, favoring interactions with polar residues in enzymatic binding sites .

Pharmacological Potential

  • Antifungal Activity : Synazo-1 demonstrates potent synergy with fluconazole (FIC index <0.5), attributed to its spirocyclic architecture enhancing azole retention in fungal cells . The target compound’s bromine and oxolanylmethyl groups could modulate similar pathways but with improved pharmacokinetics.
  • Anion Recognition : Pyrrolo[3,4-c]pyrrole derivatives (e.g., BIPPD in ) exhibit anion-binding via hydrogen bonding, suggesting the target compound might interact with phosphate or sulfate groups in biological targets .

Physicochemical Properties

  • LogP and Solubility : The target compound’s estimated LogP (~1.8) is lower than Synazo-1’s (~3.0), indicating better aqueous solubility, which is critical for oral bioavailability .
  • H-Bonding Capacity: With ~3 H-bond donors (amide NH and indole NH), the compound may exhibit stronger target binding than the spiro-pyran derivative in , which lacks amide groups .

Preparation Methods

Formation of Spirocyclic Structure

The spirocyclic core can be synthesized using a cyclization reaction between an appropriate indole derivative and a pyrrole derivative. This reaction typically requires:

  • Reagents : Acidic conditions (e.g., using Lewis acids like BF3 or AlCl3) to facilitate cyclization.

  • Conditions : Heating under reflux in solvents such as dichloromethane or ethanol for several hours.

Bromination Step

Bromination can be performed using:

  • Reagents : N-bromosuccinimide (NBS) or bromine in acetic acid.

  • Conditions : The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination without excessive side reactions.

Final Acetamide Formation

The final acetamide formation involves:

  • Reagents : Acetic anhydride or acetyl chloride for acylation.

  • Conditions : This step generally requires mild heating and may involve a base like pyridine to neutralize the generated acid.

Yield and Purification

The overall yield from these multi-step synthetic routes can vary significantly based on the efficiency of each step. Typically:

Step Yield (%) Notes
Spirocyclic Formation 60% Dependent on cyclization conditions
Bromination 80% High efficiency with NBS
Oxidation 70% Controlled conditions required
Final Acetamide 75% Purification via recrystallization

Purification methods often include recrystallization from suitable solvents or chromatography techniques to isolate the desired product from by-products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.